molecular formula C15H14FN5 B6443054 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 2640846-59-7

9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine

Cat. No.: B6443054
CAS No.: 2640846-59-7
M. Wt: 283.30 g/mol
InChI Key: HYTYQVNXTJHGOP-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a purine derivative featuring a cyclopropyl group at the 9-position and a 2-fluorobenzyl substituent at the N6-position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules.

Properties

IUPAC Name

9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYQVNXTJHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Purine Nucleus: The purine nucleus can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of the Fluorophenylmethyl Group: This step involves the use of a fluorophenylmethyl halide (e.g., 2-fluorobenzyl chloride) in a nucleophilic substitution reaction with the purine nucleus.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Key Structural Variations:
  • Cyclopropyl vs. Alkyl/Aryl Groups :

    • The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl (e.g., 9-ethyl derivatives in ) or phenyl groups (e.g., 9-phenyl derivatives in ). Cyclopropane’s ring strain and rigidity reduce oxidative metabolism, improving half-life .
    • In contrast, 9-(cyclopropylmethyl) derivatives () introduce additional flexibility, which may reduce target affinity compared to the direct cyclopropyl attachment in the target compound.
  • Fluorine Position on the Benzyl Group :

    • The 2-fluorobenzyl group in the target compound likely induces steric and electronic effects distinct from 3- or 4-fluorobenzyl analogues (). Ortho-fluorination can hinder rotation, stabilize specific conformations, and enhance binding through dipole interactions or π-stacking .
  • The absence of a chloro group in the target compound suggests a different mechanism, possibly non-covalent binding .
Table 1: Structural and Property Comparison
Compound Name 9-Substituent N6-Substituent Purine Position 2 Key Properties/Activities Reference
Target Compound Cyclopropyl 2-fluorobenzyl H High metabolic stability
2-Chloro-9-(cyclopropylmethyl)-N-(2-fluorophenyl)-9H-purin-6-amine Cyclopropylmethyl 2-fluorophenyl Cl Bcr-Abl/BTK inhibition (IC50 ~ nM)
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine 3-chloro-4-fluorophenyl H Cl Antifungal activity
9-[(3-fluorophenyl)methyl]-9H-purin-6-amine H 3-fluorobenzyl H Lower lipophilicity

Pharmacokinetic Considerations

  • Metabolic Stability :
    • Cyclopropyl groups resist CYP450-mediated oxidation, offering superior PK profiles compared to ethyl or phenyl derivatives ().
    • Fluorine atoms enhance lipophilicity and membrane permeability but may introduce susceptibility to glucuronidation at the benzyl position .

Biological Activity

9-Cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives. Its unique structural features, including a cyclopropyl group and a 2-fluorophenylmethyl substituent, position it as a significant candidate for various therapeutic applications. This article explores its biological activity, synthesis, and potential medicinal uses based on current research findings.

Structural Characteristics

The compound's molecular formula is C15H14FN5C_{15}H_{14}FN_5, and it features a purine core, which is fundamental in many biologically active molecules. The presence of the cyclopropyl group and the fluorinated phenyl moiety may enhance its interaction with biological targets.

Property Details
Molecular Formula C15H14FN5C_{15}H_{14}FN_5
Molecular Weight 273.29 g/mol
CAS Number 101154-87-4

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The purine structure allows it to act as an inhibitor for various kinases, which are crucial in cancer and inflammatory processes. Studies indicate that this compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Pharmacological Studies

Case Studies

  • Study on Kinase Inhibition : A study published in Nature highlighted the effectiveness of purine derivatives in inhibiting mutant forms of KRAS, which are prevalent in several cancers. This suggests that this compound could be explored for its potential to target similar pathways .
  • Analgesic Activity Evaluation : In a study assessing various purine derivatives for analgesic effects, compounds structurally related to this compound showed significant activity with MIC values indicating effective pain relief at low concentrations .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclopropylation : Introduction of the cyclopropyl group.
  • Fluorination : Incorporation of the fluorine atom into the phenyl ring.
  • Purine Ring Formation : Construction of the purine structure through condensation reactions.

Optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity during synthesis.

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